ethyl (2Z)-3-amino-3-[(2-methylpropyl)amino]-2-(phenylcarbonyl)prop-2-enoate
Overview
Description
Ethyl (2Z)-3-amino-3-[(2-methylpropyl)amino]-2-(phenylcarbonyl)prop-2-enoate is a complex organic compound that belongs to the class of enones Enones are characterized by the presence of a carbonyl group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-amino-3-[(2-methylpropyl)amino]-2-(phenylcarbonyl)prop-2-enoate typically involves multi-step organic reactions. One common method is the condensation reaction between an appropriate amine and a β-keto ester. The reaction conditions often require a base catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-amino-3-[(2-methylpropyl)amino]-2-(phenylcarbonyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ethyl (2Z)-3-amino-3-[(2-methylpropyl)amino]-2-(phenylcarbonyl)prop-2-enoate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. The presence of amino and carbonyl groups suggests that it might interact with biological targets in a specific manner, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-amino-3-[(2-methylpropyl)amino]-2-(phenylcarbonyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-3-amino-3-[(2-methylpropyl)amino]-2-(phenylcarbonyl)prop-2-enoate
- Mthis compound
- Propyl (2Z)-3-amino-3-[(2-methylpropyl)amino]-2-(phenylcarbonyl)prop-2-enoate
Uniqueness
This compound is unique due to its specific ethyl ester group, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl (Z)-3-hydroxy-2-[N'-(2-methylpropyl)carbamimidoyl]-3-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-21-16(20)13(15(17)18-10-11(2)3)14(19)12-8-6-5-7-9-12/h5-9,11,19H,4,10H2,1-3H3,(H2,17,18)/b14-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTRUAJSQYSNAN-YPKPFQOOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NCC(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C(=NCC(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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